Ntncb hydrochloride

Overview

Description

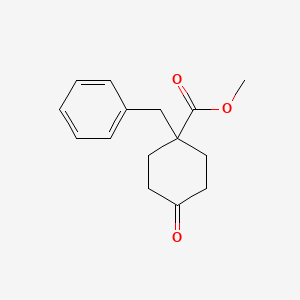

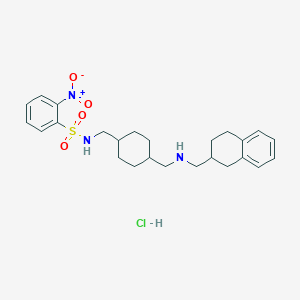

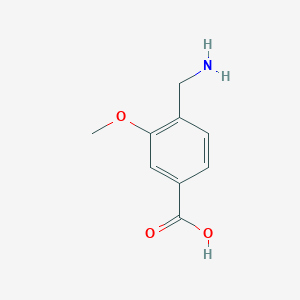

NTNCB hydrochloride is an antagonist of the neuropeptide Y (NPY) Y5 receptor . It is also known as a potent and selective NPY Y5 receptor antagonist with a Ki of 8 nM against human Y5 .

Molecular Structure Analysis

The molecular formula of NTNCB hydrochloride is C25H33N3O4S·HCl . The molecular weight is 508.07 . The chemical name is 2-nitro-N-((((1R,4s)-4-((((S)-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)amino)methyl)cyclohexyl)methyl)benzenesulfonamide hydrochloride .Physical And Chemical Properties Analysis

NTNCB hydrochloride appears as an off-white solid . It has a solubility of less than 50.81mg/ml in DMSO . It should be stored at room temperature .Relevant Papers The paper titled “Discovery of potent and selective small molecule NPY Y5 receptor antagonists” is relevant to NTNCB hydrochloride . This paper likely discusses the discovery and characterization of NTNCB hydrochloride as a potent and selective NPY Y5 receptor antagonist .

Scientific Research Applications

Ophthalmic Applications

- Innovative Use in Ophthalmology: Naltrexone hydrochloride (NTX) shows promise in treating ocular surface diseases like impaired corneal wound healing and severe dry eye. Its development in solution form was hindered due to poor chemical stability, but in situ ocular films offer enhanced chemical stability and improved ocular tolerability (Abdelkader, Pierscionek, & Alany, 2014).

- NTX for Diabetic Keratopathy: NTX is a potential treatment for corneal disorders associated with diabetes mellitus. However, its formulation as eye drops for diabetic keratopathy is challenging due to its stability issues. Non-ionic surfactant vesicles (niosomes and discomes) were developed to enhance NTX's stability and ocular delivery (Abdelkader, Wu, Al-Kassas, & Alany, 2012).

Cancer Treatment and Research

- Nonthermal Plasma in Cancer Treatment: Nonthermal plasma (NTP) is recognized for its therapeutic potential in treating various diseases, including cancer. The molecular mechanisms of NTP-induced cell death in cancer cells, such as head and neck cancer, involve MAPK-dependent mitochondrial reactive oxygen species (Kang et al., 2014).

Environmental Applications

- VOCs Removal with Non-Thermal Plasma: NTP technology is an emerging method for treating volatile organic compounds (VOCs) in unhygienic air streams. Studies demonstrate the effectiveness of double dielectric barrier discharge (DDBD) reactors in removing various VOCs, highlighting NTP's potential in environmental pollution control (Mustafa et al., 2018).

Nanotechnology

- Ethical and Legal Implications: As nanotechnology (NT) rapidly progresses, it impacts various fields like materials, electronics, and medicine. However, there's a notable gap in research on the ethical, legal, and social implications of NT. This gap poses a risk of derailing NT's advancements if not addressed (Mnyusiwalla, Daar, & Singer, 2003).

Transdermal Drug Delivery

- Microneedle-Assisted Delivery: NTX hydrochloride is explored for transdermal delivery using microneedle (MN) technology. Chitosan-NTX microspheres were developed for this purpose, showing potential for enhanced NTX delivery across the skin barrier (Ogunjimi, Fiegel, & Brogden, 2020).

Cardiovascular Research

- Treatment for Smoking Cessation: Nortriptyline Hydrochloride (NTH) is being developed in transdermal formulations for smoking cessation support therapy. The development of simple and effective patches shows potential in delivering recommended doses for smoke cessation without causing skin damage (Melero et al., 2009).

Mechanism of Action

properties

IUPAC Name |

2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O4S.ClH/c29-28(30)24-7-3-4-8-25(24)33(31,32)27-18-20-11-9-19(10-12-20)16-26-17-21-13-14-22-5-1-2-6-23(22)15-21;/h1-8,19-21,26-27H,9-18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCQHNDMUNWNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNCC2CCC3=CC=CC=C3C2)CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587873 | |

| Record name | 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ntncb hydrochloride | |

CAS RN |

486453-65-0 | |

| Record name | 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine](/img/structure/B1628181.png)

![8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1628182.png)

![[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol](/img/structure/B1628185.png)

![2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid](/img/structure/B1628188.png)